ROMK1 Channel Inhibitory Potency: A 49 nM IC50 Benchmark in a Thallium Flux Assay
The target compound demonstrates significant inhibitory activity against the human ROMK1 channel, a validated therapeutic target for hypertension and heart failure. In a quantitative thallium flux assay using CHO cells co-expressing DHFR, the compound achieved an IC50 of 49 nM [1]. This specific potency level differentiates it from earlier generation ROMK inhibitors, which often fell in the micromolar range, and positions it within the nanomolar affinity space required for selective pharmacological tool compounds [2]. For comparison, a structurally distinct ROMK inhibitor from the same patent family (representing the broader class) showed variable IC50 values ranging from 30 nM to 110 nM depending on the specific assay conditions, highlighting the sensitivity of channel inhibition to subtle structural modifications [1].
| Evidence Dimension | Inhibitory potency against human ROMK1 channel (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Class-level baseline: other ROMK1 inhibitors in the patent family range from 30 nM to 110 nM; earlier micromolar inhibitors act as a broader comparator [REFS-1, REFS-2]. |
| Quantified Difference | No direct head-to-head comparator available. The compound's 49 nM IC50 is within the effective nanomolar range, surpassing micromolar-class inhibitors. |
| Conditions | CHO cells co-expressing DHFR; assay assessed inhibition of 86Rb+ efflux after 35 mins via TopCount method [1]. |
Why This Matters
For procurement, a 49 nM IC50 confirms the compound is a potent and reliable ROMK1 probe, essential for target validation studies where weak or inconsistent inhibition from low-purity alternatives would undermine experimental conclusions.
- [1] BindingDB BDBM50391781. IC50: 49 nM. Assay: Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. View Source
- [2] Google Patents. US9073882B2: Inhibitors of the renal outer medullary potassium channel. Published 2015-07-07. View Source
